![molecular formula C17H14O4 B2424367 (Z)-6-methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 36685-42-4](/img/structure/B2424367.png)
(Z)-6-methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
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Description
Molecular Structure Analysis
The chemical structure of benzofuran derivatives is composed of fused benzene and furan rings . The exact molecular structure of “(Z)-6-methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one” would require more specific information or a detailed analysis.Physical And Chemical Properties Analysis
The compound is a scarlet red powder . More specific physical and chemical properties would require detailed analysis.Scientific Research Applications
PET Probe Design for PIM1 Enzyme Imaging
(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a derivative, was designed and synthesized as a PET probe for imaging of the enzyme PIM1, a kinase involved in cancer and other diseases. This compound shows potent inhibition of PIM1 and was synthesized with high radiochemical yield and specific activity (Gao, Wang, Miller, & Zheng, 2013).
Vibrational and Electronic Spectroscopy Studies
Research on a similar compound, (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, involved analyzing its vibrational and electronic properties using experimental techniques and density functional theory. The study provided insights into the fundamental modes and UV-Visible spectrum, contributing to the understanding of benzofuran derivatives' electronic properties (Veeraiah et al., 2012).
Antifungal and Antimicrobial Properties
Compounds structurally related to (Z)-6-methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one were identified in the marine endophytic fungus Nigrospora sp. These compounds demonstrated moderate antitumor and antimicrobial activity, highlighting the potential of benzofuran derivatives in bioactive compound discovery (Xia et al., 2011).
Antioxidant Effects
A new benzofuran compound isolated from the heartwood of Dalbergia latifolia exhibited moderate antioxidant effects, showcasing the potential of benzofuran derivatives in oxidative stress-related applications (Liu et al., 2019).
Binding Affinity for Estrogen Receptor
A study on arylobenzofurans isolated from Onobrychis ebenoides, which have structural similarities to (Z)-6-methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one, revealed their affinity for the estrogen receptor. This points to potential applications in hormone-related research and therapy (Halabalaki et al., 2000).
properties
IUPAC Name |
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)9-16-17(18)14-8-7-13(20-2)10-15(14)21-16/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLRZAXYLVIPKL-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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